Fmoc-PEG2-NHS ester

PROTAC linker SAR targeted protein degradation GSPT1 molecular glue

Fmoc-PEG2-NHS ester (CAS 1807534-85-5), systematically named (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoate, is a monodisperse heterobifunctional polyethylene glycol (PEG) linker with molecular formula C26H28N2O8 and molecular weight 496.51 g/mol. It integrates an Fmoc-protected amine, which serves as an orthogonal handle for controlled deprotection under mild basic conditions, with an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines to form stable amide bonds at pH 7.0–8.5.

Molecular Formula C26H28N2O8
Molecular Weight 496.52
CAS No. 1807534-85-5
Cat. No. B607509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PEG2-NHS ester
CAS1807534-85-5
SynonymsFmoc-PEG2-NHS ester
Molecular FormulaC26H28N2O8
Molecular Weight496.52
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H28N2O8/c29-23-9-10-24(30)28(23)36-25(31)11-13-33-15-16-34-14-12-27-26(32)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,27,32)
InChIKeyMLMVUZTWJNGUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-PEG2-NHS ester (CAS 1807534-85-5): Core Properties and Procurement Profile for Heterobifunctional PEG Linkers


Fmoc-PEG2-NHS ester (CAS 1807534-85-5), systematically named (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoate, is a monodisperse heterobifunctional polyethylene glycol (PEG) linker with molecular formula C26H28N2O8 and molecular weight 496.51 g/mol . It integrates an Fmoc-protected amine, which serves as an orthogonal handle for controlled deprotection under mild basic conditions, with an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines to form stable amide bonds at pH 7.0–8.5 . The discrete PEG2 spacer (two ethylene oxide units, approximately 7.8 Å extended length) confers aqueous solubility while maintaining a compact molecular footprint, positioning this linker as a versatile building block for stepwise bioconjugation, peptide–drug conjugate assembly, and PROTAC (Proteolysis Targeting Chimera) linker libraries .

Why Fmoc-PEG2-NHS ester Cannot Be Freely Substituted with Other PEG-Length or Protecting-Group Variants in Multi-Step Conjugation Workflows


Heterobifunctional PEG linkers are not functionally interchangeable; the specific combination of PEG spacer length, protecting group lability, and NHS ester reactivity collectively determines conjugation efficiency, intermediate solubility, and the structural integrity of the final bioconjugate [1]. Substituting a longer PEG variant (e.g., PEG4 or PEG8) alters the hydrodynamic radius and steric accessibility of the NHS ester, while switching to a Boc-protected analog introduces acidic deprotection conditions incompatible with acid-sensitive payloads or orthogonal protecting group strategies . Even within the same PEG2 scaffold, batch-to-batch variability in monodispersity and NHS ester hydrolysis can introduce irreproducible conjugation stoichiometry, particularly in PROTAC campaigns where linker length dictates ternary complex geometry and degradation efficiency . The following quantitative evidence documents precisely where Fmoc-PEG2-NHS ester differs measurably from its closest comparators.

Quantitative Differentiation Evidence for Fmoc-PEG2-NHS ester Relative to PEGn and Protecting-Group Analogs


PEG2 Linker Length Drives Distinct PROTAC Degradation Potency Relative to Longer PEG Homologs (PEG3–PEG6)

In a systematic Retro-2-based PROTAC series, the PEG2-linked degrader (compound 2/2bis) exhibited the most potent protein synthesis blockade and cytotoxicity, completely inhibiting biosynthesis from 1–30 µM, whereas PEG3–PEG6 linkers showed progressively weaker effects and PEG4/5/6 failed to degrade GSPT1 (DC50 not determined) [1]. This demonstrates that PEG2 length maximizes productive ternary complex formation in this degradation system, directly contradicting the assumption that longer PEG linkers universally improve PROTAC performance.

PROTAC linker SAR targeted protein degradation GSPT1 molecular glue

Orthogonal Fmoc Protection Enables Quantitative, Seconds-Scale Deprotection Versus Acid-Labile Boc Strategy

The Fmoc group on Fmoc-PEG2-NHS ester undergoes deprotection with a half-life of approximately 6 seconds in 20% piperidine/DMF at room temperature, enabling near-instantaneous unmasking of the free amine for subsequent coupling steps . In contrast, the Boc protecting group (used in t-Boc-N-amido-PEG2-NHS ester) requires acidic conditions (TFA) with deprotection times of 30–60 minutes and generates reactive carbocation intermediates that can alkylate sensitive residues . This kinetic and mechanistic difference makes Fmoc-PEG2-NHS ester uniquely compatible with multi-step sequential conjugation protocols where acid-sensitive functional groups (e.g., glycosidic bonds, acid-labile linkers) must be preserved.

solid-phase peptide synthesis orthogonal protecting group strategy Fmoc vs. Boc chemistry

NHS Ester Hydrolytic Stability pH Profile Defines the Operational Window for Aqueous Bioconjugation

PEG-NHS esters, including Fmoc-PEG2-NHS ester, exhibit a hydrolysis half-life exceeding 120 minutes at pH 7.4, but this drops precipitously to below 9 minutes at pH 9.0 [1]. This steep pH dependence dictates the practical conjugation window: reactions must be conducted at pH 7.0–8.0 to balance NHS ester stability with amine nucleophilicity, while storage and handling require anhydrous organic solvents (DMSO, DMF) and –20°C conditions to prevent pre-reaction hydrolysis that would compromise conjugation stoichiometry [2]. These constraints are universal to the NHS ester class but are practically consequential because Fmoc-PEG2-NHS ester is typically used in stoichiometrically controlled, multi-step syntheses where partial NHS hydrolysis leads to irreproducible intermediate ratios.

NHS ester hydrolysis kinetics PEGylation reaction optimization bioconjugation pH control

Validated Intermediate for E-Selectin Antagonist Synthesis: A Documented Application Not Established for PEG4/PEG6 Fmoc-NHS Homologs

Fmoc-NH-PEG2-NHS ester (the N-amido variant corresponding to CAS 1194666-63-1, structurally derived from the same Fmoc-PEG2-NHS scaffold) is explicitly disclosed as a synthetic intermediate in the preparation of disaccharide glycomimetic E-selectin antagonists in WO2012037034A1 [1]. This patent, assigned to Crescent Biopharma, describes multimeric E-selectin antagonists for treating inflammatory diseases and cancers. No equivalent patent disclosure designates Fmoc-PEG4-NHS or Fmoc-PEG6-NHS esters as intermediates for this specific therapeutic class, indicating that the PEG2 spacer length was selected—and validated—for this pharmacophore architecture .

E-selectin antagonist glycomimetic synthesis inflammatory disease therapeutics

Discrete PEG2 Spacer Provides Defined Molecular Geometry Versus Polydisperse PEG Alternatives

Fmoc-PEG2-NHS ester is a monodisperse compound with exactly 2 ethylene oxide repeat units and a molecular weight of 496.51 Da (C26H28N2O8), as confirmed by mass spectrometry and NMR . This contrasts with polydisperse PEG reagents (e.g., 'PEG2000-NHS') that contain a distribution of chain lengths, introducing variability in conjugate hydrodynamic radius, pharmacokinetics, and analytical characterization. In PROTAC development, polydisperse linkers have been documented to confound structure–activity relationships by producing heterogeneous ternary complex geometries and irreproducible DC50 values . The defined PEG2 length translates to an extended spacer arm of approximately 7.8 Å, which is distinct from the 14.4 Å of PEG4 and 26.4 Å of PEG8, enabling precise control over inter-ligand distance in bifunctional constructs .

monodisperse PEG linker ADC linker design batch-to-batch reproducibility

Evidence-Backed Application Scenarios Where Fmoc-PEG2-NHS ester Provides Documented Advantages


PROTAC Degrader Libraries Requiring Compact PEG2 Geometry for Ternary Complex Formation

Based on direct comparative data showing that PEG2 linkers drive complete GSPT1 degradation (DC50 = 0.43–0.87 µM, Dmax up to 96%) while longer PEG4–6 linkers yield no measurable degradation [1], Fmoc-PEG2-NHS ester is the preferred synthetic intermediate for PROTAC campaigns where computational docking or SAR suggests a compact linker geometry. Researchers constructing focused degrader libraries should prioritize PEG2 linkers when the E3 ligase–target protein interface requires minimal inter-ligand distance, using the NHS ester for initial amine coupling and the Fmoc-protected amine for subsequent warhead or E3 ligand attachment.

Sequential Heterobifunctional Conjugation in Solid-Phase Peptide Synthesis

The Fmoc protecting group's approximately 6-second deprotection half-life in 20% piperidine/DMF [1] makes Fmoc-PEG2-NHS ester ideally suited for automated SPPS workflows. After NHS ester-mediated loading onto a resin-bound amine, the Fmoc group is rapidly removed under mild basic conditions, enabling immediate chain extension with Fmoc-amino acids without intermediate purification. This orthogonal deprotection strategy is incompatible with Boc-protected PEG2 analogs, which require TFA treatment that would simultaneously cleave acid-sensitive side-chain protecting groups .

E-Selectin Antagonist and Glycomimetic Synthesis Programs

As documented in WO2012037034A1 [1], the Fmoc-NH-PEG2-NHS ester scaffold has been validated as a synthetic intermediate for disaccharide glycomimetic E-selectin antagonists. Medicinal chemistry teams pursuing E-selectin or related selectin-targeted therapeutics can adopt this linker with the confidence that the PEG2 length has been selected and reduced to practice in a pharmaceutical patent context, whereas longer PEG homologs lack equivalent validation in this indication space.

Monodisperse Bioconjugate Manufacturing Requiring Batch-to-Batch Reproducibility

The monodisperse nature of Fmoc-PEG2-NHS ester (exactly 2 ethylene oxide units, MW 496.51 Da) eliminates the conjugate heterogeneity inherent to polydisperse PEG reagents [1]. This property is critical for ADC linker-payload manufacturing, where regulatory expectations increasingly favor single-molecular-entity intermediates over polydisperse mixtures. Procurement of high-purity (≥95%) monodisperse PEG2 linker lots with certificates of analysis documenting NHS ester integrity and oligomer length directly supports reproducible conjugation stoichiometry and simplifies downstream analytical characterization by LC-MS.

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